1-Palmitoylglycerone 3-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

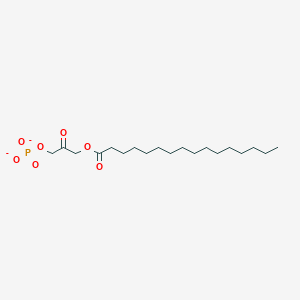

1-palmitoylglycerone 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1-palmitoylglycerone 3-phosphate; major species at pH 7.3. It is a conjugate base of a 1-palmitoylglycerone 3-phosphate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Palmitoylglycerone 3-phosphate(2-) is a glycerol phosphate derivative with the palmitoyl group at the sn-1 position. Its molecular structure allows it to participate in various biochemical processes, particularly those involving lipid metabolism.

Lipid Metabolism Studies

1-Palmitoylglycerone 3-phosphate(2-) plays a crucial role in the synthesis of triacylglycerols and phospholipids. It serves as a substrate for glycerol-3-phosphate acyltransferases (GPATs), which catalyze the initial step in glycerolipid synthesis. Research has shown that GPAT activity is essential for maintaining lipid homeostasis in cells, influencing the composition of membrane lipids and storage lipids .

Case Study: Mitochondrial GPAT Deficiency

A study involving mitochondrial GPAT-deficient mice revealed significant alterations in lipid composition, demonstrating the importance of this enzyme in incorporating palmitate into triacylglycerols and phospholipids. The study indicated that deficiencies in GPAT lead to reduced triacylglycerol content and altered fatty acid profiles in various tissues .

Pharmacological Applications

Recent investigations have identified 1-Palmitoylglycerone 3-phosphate(2-) as a potential therapeutic target for obesity management. Inhibitors of GPAT have been shown to decrease food intake and adiposity while improving insulin sensitivity in diet-induced obesity models. For instance, a novel small-molecule GPAT inhibitor demonstrated significant weight loss effects in obese mice, highlighting the compound's relevance in metabolic disease research .

Table: Effects of GPAT Inhibition on Metabolic Parameters

| Parameter | Control Group | GPAT Inhibitor Group |

|---|---|---|

| Body Weight (g) | 30 | 26 |

| Fat Mass (g) | 15 | 10 |

| Insulin Sensitivity (HOMA) | 4 | 2 |

Cellular Signaling

1-Palmitoylglycerone 3-phosphate(2-) is involved in cellular signaling pathways that regulate various physiological processes. It is known to influence cell proliferation, differentiation, and apoptosis through its role as a lipid second messenger. Research indicates that this compound may modulate signaling pathways associated with inflammation and metabolic disorders.

Case Study: Impact on Inflammatory Responses

Studies have demonstrated that alterations in glycerolipid metabolism can affect inflammatory responses in cells. Specifically, the presence of 1-Palmitoylglycerone 3-phosphate(2-) was linked to changes in cytokine production and inflammatory mediator release, suggesting its potential as a modulator of immune responses .

Propiedades

Fórmula molecular |

C19H35O7P-2 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

(3-hexadecanoyloxy-2-oxopropyl) phosphate |

InChI |

InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24)/p-2 |

Clave InChI |

MLWXSIMRTQAWHY-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.